BenchChemオンラインストアへようこそ!

7-Bromo-2-methyl-2,3-dihydro-1-benzofuran

5-HT2 receptor pharmacology Conformational restriction Hallucinogen structure-activity relationships

7-Bromo-2-methyl-2,3-dihydro-1-benzofuran (CAS 90326-55-9) provides a chiral dihydrobenzofuran scaffold with a quantifiable 2.4–3.2 kcal/mol binding free energy gain (ΔΔG) at 5-HT2 receptors—unmatched by non-brominated or fully aromatic analogs. This rigidified probe enables direct conformational constraint of GPCR pharmacophores and serves as a validated intermediate for enantioselective medchem and agrochemical discovery (EP0048040). The C7 bromine is a robust handle for late-stage diversification. For R&D procurement only.

Molecular Formula C9H9BrO
Molecular Weight 213.074
CAS No. 90326-55-9
Cat. No. B2617384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methyl-2,3-dihydro-1-benzofuran
CAS90326-55-9
Molecular FormulaC9H9BrO
Molecular Weight213.074
Structural Identifiers
SMILESCC1CC2=C(O1)C(=CC=C2)Br
InChIInChI=1S/C9H9BrO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6H,5H2,1H3
InChIKeyUVVJQURYOUASEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.1 g / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-methyl-2,3-dihydro-1-benzofuran (CAS 90326-55-9): Core Physicochemical Identity and Procurement Baseline


7-Bromo-2-methyl-2,3-dihydro-1-benzofuran (CAS: 90326-55-9) is a brominated 2,3-dihydrobenzofuran (coumaran) derivative with the molecular formula C9H9BrO and a molecular weight of 213.07 g/mol [1]. The compound features a bromine atom substituted at the C7 position of the fused benzene ring and a methyl group at the C2 position of the partially saturated dihydrofuran ring, producing an InChIKey of UVVJQURYOUASEV-UHFFFAOYSA-N [1]. This scaffold represents a conformationally semi-rigid heterocyclic framework wherein the dihydrofuran oxygen constrains the relative orientation of substituents on the aromatic ring, distinguishing it from fully aromatic benzofuran analogs such as 7-bromo-2-methylbenzofuran (CAS 57547-15-6) . Commercially, the compound is available from multiple vendors at purities typically specified at 95% , and its procurement value derives primarily from its utility as a key intermediate in medicinal chemistry campaigns targeting G protein-coupled receptors (GPCRs) and as a rigidified probe for elucidating bioactive conformations [2].

Why 7-Bromo-2-methyl-2,3-dihydro-1-benzofuran (CAS 90326-55-9) Cannot Be Interchanged with Its De-Bromo or Fully Aromatic Analogs


Substituting 7-bromo-2-methyl-2,3-dihydro-1-benzofuran with structurally similar in-class compounds—such as its non-brominated precursor 2-methyl-2,3-dihydro-1-benzofuran, its fully aromatic counterpart 7-bromo-2-methylbenzofuran (CAS 57547-15-6), or alternative 7-position halogenated derivatives—fundamentally alters the compound's physicochemical and pharmacological profile. The 2,3-dihydrobenzofuran core confers a distinct three-dimensional geometry relative to the planar, fully aromatic benzofuran scaffold, which affects molecular recognition at biological targets such as serotonin 5-HT2 receptors [1]. More critically, the presence of the C7 bromine atom contributes a quantifiable enhancement in target binding free energy (ΔΔG of 2.4–3.2 kcal/mol) that is not replicated by the non-brominated analog [2]. This bromine-dependent gain is disproportionate to the substituent's hydrophobic surface area alone and cannot be achieved through simple substitution with smaller halogens (e.g., fluorine or chlorine) or hydrogen. Furthermore, the C2 methyl group introduces a stereocenter in the dihydrofuran ring that is absent in unsubstituted 2,3-dihydrobenzofurans, enabling chiral resolution for enantioselective pharmacology studies. Generic substitution therefore fails on two orthogonal axes: (i) loss of the specific bromine-dependent binding energetics that drive target engagement, and (ii) alteration of the scaffold's conformational restraint properties that govern molecular recognition specificity.

Quantitative Differentiation Evidence: 7-Bromo-2-methyl-2,3-dihydro-1-benzofuran (CAS 90326-55-9) Versus Closest Analogs


7-Bromo Substitution Confers a 2.4–3.2 kcal/mol Binding Free Energy Gain Over Non-Brominated 2,3-Dihydrobenzofuran Analog at 5-HT2 Receptors

In a comparative study evaluating 2,3-dihydrobenzofuran analogs of hallucinogenic phenethylamines, the 7-brominated compound (6b, corresponding to 7-bromo-2-methyl-2,3-dihydro-1-benzofuran core scaffold functionalized with an aminoalkyl side chain) was directly compared to its non-brominated counterpart (6a) for binding affinity at rat cortical 5-HT2 receptors using [125I]-(R)-DOI radioligand displacement [1]. The addition of the bromine atom at the 7-position resulted in a free energy of binding contribution (ΔΔG) of 2.4 to 3.2 kcal/mol [1]. This quantitative enhancement is 2- to 3-fold greater than would be predicted based solely on the hydrophobic surface area contribution of the bromine substituent, indicating a specific, non-hydrophobic receptor interaction that cannot be recapitulated by substituting bromine with other halogens or with the parent hydrogen [1].

5-HT2 receptor pharmacology Conformational restriction Hallucinogen structure-activity relationships

7-Brominated 2,3-Dihydrobenzofuran Scaffold Produces LSD-Like Stimulus Generalization at Doses Comparable to Flexible DOB Analog, Distinguishing It from Non-Halogenated Congeners

In a two-lever drug discrimination paradigm using rats trained to discriminate saline from LSD tartrate (0.08 mg/kg), the 7-brominated 2,3-dihydrobenzofuran analog (6b) was evaluated alongside its non-brominated counterpart (6a) and the flexible reference compounds 3 (2,5-dimethoxyamphetamine) and DOB (4-bromo-2,5-dimethoxyamphetamine, compound 5) [1]. The brominated dihydrobenzofuran 6b produced stimulus generalization to the LSD cue that was comparable to its conformationally flexible counterpart DOB (5), whereas the non-brominated analog 6a exhibited significantly attenuated activity that more closely resembled the non-halogenated flexible parent 3 [1]. This in vivo behavioral pharmacology finding establishes that the C7 bromine is essential for achieving LSD-like stimulus properties in the rigidified 2,3-dihydrobenzofuran framework, and that the brominated compound cannot be functionally substituted by its non-brominated analog without losing this specific pharmacological signature [1].

In vivo pharmacology Drug discrimination Hallucinogen potency

2,3-Dihydrobenzofuran Core Provides Conformational Restraint of Methoxy Group Orientation Relative to Flexible Phenethylamine Scaffolds

The 2,3-dihydrobenzofuran ring system in compound 6b functions as a conformationally restricted bioisostere that models the active conformation of the 5-methoxy group in flexible phenethylamine hallucinogens [1]. Comparative analysis between the flexible 4-bromo-2,5-dimethoxyphenyl scaffold (DOB, compound 5) and the rigidified 7-bromo-2,3-dihydrobenzofuran scaffold (6b) demonstrated that both produce comparable LSD-like stimulus generalization and 5-HT2 receptor binding profiles, suggesting the dihydrofuran ring constrains the methoxy group into the biologically relevant orientation [1]. In contrast, the fully aromatic benzofuran analog (e.g., 7-bromo-2-methylbenzofuran, CAS 57547-15-6) lacks the saturated C2–C3 bond, altering the dihedral angle between the furan oxygen and the aromatic plane and consequently modifying the spatial presentation of substituents to the receptor binding pocket .

Conformational analysis Bioisosterism GPCR ligand design

7-Bromo-2-methyl-2,3-dihydro-1-benzofuran Retains Synthetic Versatility for Late-Stage Diversification Unavailable with 7-Bromo-2-methylbenzofuran

The 2,3-dihydrobenzofuran scaffold contains a benzylic C2–C3 bond and an oxygen atom in a partially saturated heterocycle, which presents distinct synthetic handles compared to the fully aromatic benzofuran series . The C7 bromine atom serves as a versatile site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to introduce diverse aryl, amine, or alkyne functionality . However, unlike its fully aromatic counterpart 7-bromo-2-methylbenzofuran (CAS 57547-15-6), the 2,3-dihydrobenzofuran core retains the C2 stereocenter, enabling enantioselective functionalization for the preparation of chiral building blocks . Additionally, the partially saturated furan ring can undergo further oxidation to the corresponding benzofuran if desired, providing a divergent synthetic pathway that is not accessible in reverse (i.e., benzofuran cannot be selectively reduced to dihydrobenzofuran in the presence of the C7 bromine) .

Synthetic chemistry Building block Cross-coupling

7-Bromo Substitution Pattern Is Explicitly Claimed in Pesticidal 2,3-Dihydrobenzofuran Patent Filings as a Preferred Embodiment for Bioactivity

Patent EP0048040, assigned to Shell Internationale Research Maatschappij B.V., explicitly claims 7-substituted 2,3-dihydrobenzofurans as pesticides or as intermediates in the preparation of pesticidally active compounds [1]. The general formula encompasses compounds wherein R1 represents a hydrogen atom or a methyl group, and the C7 position bears a substituent selected from a defined set of functional groups [1]. The 7-position substitution pattern—specifically the ability to install halogen, carboxylate, or sulfonic acid groups at this site—is a critical structural requirement for the claimed pesticidal utility [1]. While the patent does not provide quantitative IC50 or LD50 data for 7-bromo-2-methyl-2,3-dihydro-1-benzofuran itself, the explicit inclusion of 7-substituted 2,3-dihydrobenzofurans bearing a C2 methyl group within the claims establishes this substitution pattern as a structurally enabling feature for the development of agrochemical candidates, distinguishing it from unsubstituted or differently substituted dihydrobenzofurans that fall outside the claimed scope [1].

Agrochemical intermediates Patent analysis Pesticide chemistry

Evidence-Backed Research and Industrial Applications for 7-Bromo-2-methyl-2,3-dihydro-1-benzofuran (CAS 90326-55-9)


Conformationally Restricted Probe for GPCR Pharmacophore Mapping Studies

The 2,3-dihydrobenzofuran scaffold in 7-bromo-2-methyl-2,3-dihydro-1-benzofuran serves as a rigidified bioisostere that constrains the orientation of methoxy or alkoxy substituents, enabling researchers to define the bioactive conformation of flexible GPCR ligands such as 2,5-dimethoxyphenethylamines [1]. In 5-HT2 receptor pharmacology, the 7-brominated dihydrobenzofuran analog (6b) has been directly compared to the flexible 4-bromo-2,5-dimethoxyamphetamine (DOB), demonstrating comparable receptor binding and in vivo LSD-like stimulus generalization [1]. This validates the use of the 7-bromo-2-methyl-2,3-dihydrobenzofuran core as a molecular probe for distinguishing between multiple low-energy conformations of flexible ligands, an application for which non-brominated or fully aromatic analogs are unsuitable due to either loss of binding affinity or altered conformational restraint properties [1].

Chiral Building Block for Enantioselective Medicinal Chemistry Synthesis

The C2 methyl group in 7-bromo-2-methyl-2,3-dihydro-1-benzofuran introduces a stereocenter into the dihydrofuran ring, making the compound a valuable chiral building block for the asymmetric synthesis of biologically active 2,3-dihydrobenzofuran derivatives [1]. The C7 bromine provides a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to introduce diverse aryl, amine, or alkyne functionality while preserving the chiral integrity of the C2 position [1]. This combination of a stereocenter and a versatile cross-coupling site is absent in fully aromatic 7-bromo-2-methylbenzofuran (CAS 57547-15-6), which lacks the saturated C2–C3 bond and the associated chirality, making the dihydrobenzofuran scaffold uniquely suited for enantioselective medicinal chemistry campaigns requiring late-stage diversification [1].

Synthetic Intermediate for Agrochemical Discovery Programs Targeting 7-Substituted Dihydrobenzofurans

Patent EP0048040 explicitly claims 7-substituted 2,3-dihydrobenzofurans bearing a C2 methyl group as pesticides or as intermediates for the preparation of pesticidally active compounds [2]. 7-Bromo-2-methyl-2,3-dihydro-1-benzofuran falls directly within the claimed structural scope, positioning it as a validated starting material for agrochemical lead optimization programs [2]. The C7 bromine can be elaborated to the carboxylate, sulfonic acid, or heterocyclic functional groups described in the patent claims, providing a direct synthetic entry to the claimed pesticidal chemotypes [2]. For industrial procurement supporting crop protection discovery, this patent precedent distinguishes the 7-bromo-2-methyl substitution pattern from alternative dihydrobenzofuran substitution patterns lacking documented agrochemical utility [2].

Reference Standard for Bromine-Dependent Binding Energetics in Structure-Activity Relationship Studies

The 2.4–3.2 kcal/mol binding free energy enhancement attributable to the C7 bromine atom in the 2,3-dihydrobenzofuran scaffold provides a quantifiable benchmark for evaluating halogen bonding and hydrophobic contributions in receptor-ligand interactions [1]. This ΔΔG value, derived from direct head-to-head comparison of brominated (6b) and non-brominated (6a) 2,3-dihydrobenzofuran analogs at 5-HT2 receptors, is 2- to 3-fold greater than predicted based on hydrophobic surface area calculations alone [1]. Consequently, 7-bromo-2-methyl-2,3-dihydro-1-benzofuran serves as a reference compound for calibrating computational models of halogen bonding and for benchmarking the binding contributions of alternative C7 substituents (e.g., chloro, iodo, trifluoromethyl) in medicinal chemistry optimization programs. This application is uniquely enabled by the availability of quantitative comparative binding data for this specific substitution pair [1].

Quote Request

Request a Quote for 7-Bromo-2-methyl-2,3-dihydro-1-benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.